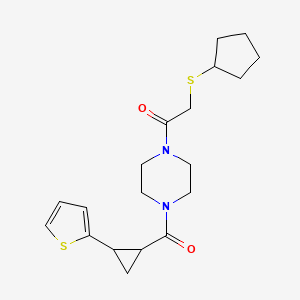

![molecular formula C10H16N2O B2666779 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 1187160-91-3](/img/structure/B2666779.png)

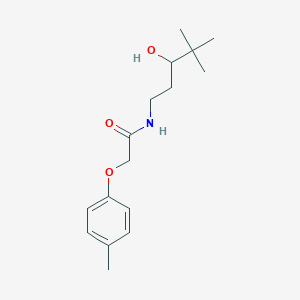

8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Vue d'ensemble

Description

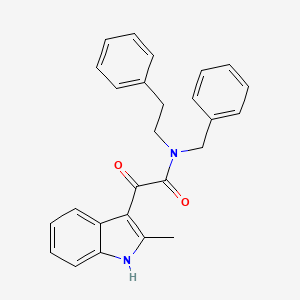

“8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a chemical compound with the empirical formula C10H15NO . It contains a total of 31 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “this compound”, has attracted attention due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a three-membered cyclopropyl ring attached to an eight-membered bicyclic structure . The compound’s InChI string is "1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2" .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available data, compounds with the 8-azabicyclo[3.2.1]octane scaffold are known to undergo a variety of chemical transformations .Applications De Recherche Scientifique

Synthesis and Structural Studies

Concise Synthesis of Bridged Morpholines : Research on the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane and its derivatives demonstrates the utility of these compounds as intermediates in organic synthesis, particularly for developing bridged morpholine structures starting from furan derivatives through solvent-free cyclization steps (Zaytsev et al., 2016).

Stereochemistry and Conformational Study : Another study focused on the synthesis and structural analysis of oximes derived from bicyclic compounds, revealing insights into their conformation and stereochemical properties through spectroscopic methods. This type of research is crucial for understanding the 3D arrangement of atoms in molecules and its impact on reactivity and interaction with biological systems (Iriepa et al., 2003).

Reactivity and Applications in Synthesis

Cyclopropane Reactivity : Investigations into the photochemical reactivity of bicyclo[3.2.1]octanoid scaffolds to afford donor-acceptor cyclopropanes shed light on new pathways for generating chemotypes from these structures. Such reactivity patterns are vital for the development of new synthetic methods and the creation of novel molecules (Goodell et al., 2011).

Ring-Expanding Cycloisomerization : A study on the enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety, providing a novel approach to bicyclo[4.2.0]octanes, underlines the importance of these reactions in accessing biologically relevant structures with potential therapeutic applications (Zheng et al., 2014).

Potential Biological Activity

- Antimicrobial Studies : Research on bicyclic oxime ethers has revealed promising antimicrobial activity against a range of pathogens. This suggests that structurally related compounds like 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime could have potential as antimicrobial agents, pending further investigation into their bioactivity (Parthiban et al., 2009).

Propriétés

IUPAC Name |

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETQFRXJXPASQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3CCC2CC(=NO)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666706.png)

![2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2666716.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B2666717.png)

![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)